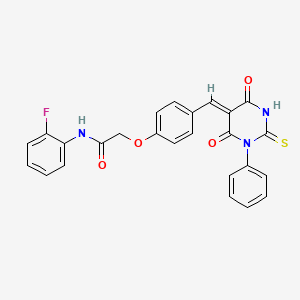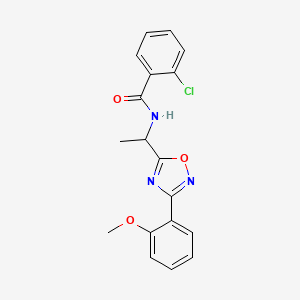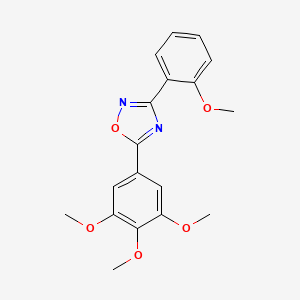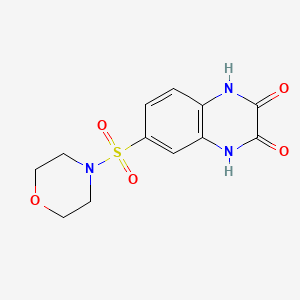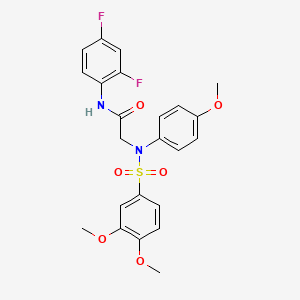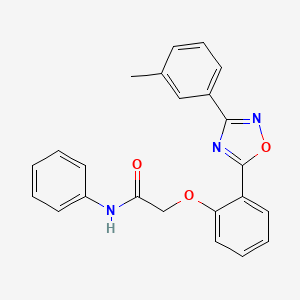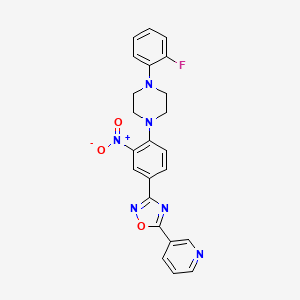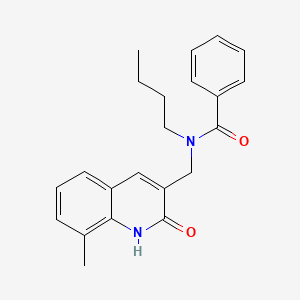
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 has been shown to have promising anticancer properties, making it a potential candidate for the development of new cancer therapies. In
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to selectively induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been shown to selectively induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex I. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In non-cancerous cells, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide in lab experiments is its selectivity for cancer cells. This makes it a potential candidate for the development of new cancer therapies that have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the development of new anti-inflammatory drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the synthesis of 2-hydroxy-8-methylquinoline-3-carbaldehyde, which is then reacted with N-butylbenzylamine to form the imine intermediate. The imine intermediate is then reduced using sodium borohydride to form this compound. The final product can be purified using column chromatography.
Propriétés
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-13-24(22(26)17-10-6-5-7-11-17)15-19-14-18-12-8-9-16(2)20(18)23-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHQACYMWQSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)



